methyl (2S)-2-acetamidooctanoate
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Overview
Description
Methyl (2S)-2-acetamidooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group attached to an octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-acetamidooctanoate typically involves the esterification of (2S)-2-acetamidooctanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-acetamidooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (2S)-2-acetamidooctanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: (2S)-2-acetamidooctanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-acetamidooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-acetamidooctanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing active components that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-acetamidodecanoate: Similar structure with a longer carbon chain.
Ethyl (2S)-2-acetamidooctanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl (2S)-2-acetamidohexanoate: Similar structure with a shorter carbon chain.
Uniqueness
Methyl (2S)-2-acetamidooctanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
Properties
CAS No. |
3399-12-0 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
methyl (2S)-2-acetamidooctanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-8-10(11(14)15-3)12-9(2)13/h10H,4-8H2,1-3H3,(H,12,13)/t10-/m0/s1 |
InChI Key |
HXEHVYHMGGXHQE-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)OC)NC(=O)C |
Canonical SMILES |
CCCCCCC(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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